2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile

Catalog No.
S3452969
CAS No.
897030-65-8
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile

CAS Number

897030-65-8

Product Name

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile

IUPAC Name

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetonitrile

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3

InChI Key

WZDRROSDRHZABV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C#N)N2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N2CCCC2

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a p-tolyl group attached to an acetonitrile moiety. The molecular formula for this compound is C13H16N2, and its systematic name reflects the presence of both the p-tolyl group and the pyrrolidine structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

Typical of nitriles and amines. For instance, it can participate in nucleophilic substitution reactions, where the cyano group can be replaced by various nucleophiles. Additionally, the pyrrolidine ring can be subjected to various transformations such as oxidation or acylation, leading to derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that compounds containing pyrrolidine structures often exhibit significant biological activities. For instance, 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter systems. The presence of the p-tolyl group may enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

There are several methods reported for synthesizing 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors, such as substituted anilines with acetonitrile derivatives under acidic or basic conditions.
  • Amination of Nitriles: Another method includes the direct amination of acetonitrile derivatives with p-tolylpyrrolidine, often facilitated by catalysts such as nickel or palladium.
  • Photochemical Methods: Recent studies have explored photochemical approaches using zinc phthalocyanine as a photocatalyst to promote the formation of aminonitriles from corresponding amines and nitriles under visible light irradiation .

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
  • Material Science: Its unique chemical properties could be explored in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile with various biological targets have shown promising results. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(p-Tolyl)pyrrolidin-2-onePyrrolidine ring with a ketoneExhibits different reactivity due to carbonyl group
2-(p-Tolyl)-1-pyrrolinePyrroline instead of pyrrolidineMay show different biological activity
3-(p-Tolyl)-1H-pyrrolePyrrole ring structurePotentially different electronic properties
N-(p-Tolyl)acrylamideContains an amide functional groupDifferent reactivity due to amide bond

These compounds highlight the diversity within this class of chemicals while emphasizing the unique characteristics of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile, particularly its specific functional groups that influence its chemical behavior and biological activity.

XLogP3

2.6

Dates

Modify: 2023-08-19

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